molecular formula C18H21FN4O2 B2828537 N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030097-57-4

N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2828537
CAS No.: 1030097-57-4
M. Wt: 344.39
InChI Key: MMQUZRFRBWIDFP-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (hereafter referred to as the target compound) is an acetamide derivative featuring a pyrimidine core substituted with a pyrrolidine ring and a fluorinated aryl group. Its molecular formula is C₁₉H₂₁FN₄O₂, and it is structurally characterized by:

  • A 5-fluoro-2-methylphenyl group attached to the acetamide nitrogen.
  • A pyrimidin-4-yloxy moiety substituted with a 6-methyl group and a pyrrolidin-1-yl group at the 2-position.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-12-5-6-14(19)10-15(12)21-16(24)11-25-17-9-13(2)20-18(22-17)23-7-3-4-8-23/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQUZRFRBWIDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Base Structure : N-(5-fluoro-2-methylphenyl)
  • Linker : 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}
  • Functional Group : Acetamide

The molecular formula is C16H19FN4OC_{16}H_{19}FN_4O with a molecular weight of approximately 304.35 g/mol. Its unique structure suggests potential interactions with various biological targets.

This compound primarily functions as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways associated with cancer progression. Notably, it has shown inhibitory activity against c-KIT and PDGFRβ kinases, which are implicated in gastrointestinal stromal tumors (GISTs).

Inhibition Studies

The compound demonstrated:

  • IC50 Values :
    • c-KIT: 99 nM
    • PDGFRβ: 120 nM
    • DDR1: 126 nM
    • CSF1R: 133 nM

These values indicate potent inhibition, suggesting that the compound could be effective in treating cancers driven by these pathways .

Efficacy in Preclinical Models

In preclinical studies involving xenograft models:

  • Tumor Growth Inhibition : At doses of 50 and 100 mg/kg, significant tumor growth inhibition was observed in GIST-T1 cell-inoculated mice, demonstrating the compound's potential as a therapeutic agent against GISTs .

Pharmacokinetics

Pharmacokinetic studies revealed:

  • Bioavailability : Approximately 36% when administered orally.
  • Half-life : Around 4.11 hours.
  • Clearance Rate : Fast clearance with a rate of 4.988 L/h/kg when administered intravenously.

These pharmacokinetic properties suggest that while the compound is effective, its rapid clearance may necessitate careful dosing strategies to maintain therapeutic levels .

Study on Antitumor Activity

A study highlighted the use of this compound in a model of GISTs. The results indicated that the compound not only inhibited tumor growth but also exhibited selectivity over normal cells, which is critical for reducing side effects associated with cancer therapies .

Comparative Analysis with Other Compounds

Comparative studies with other small molecule inhibitors showed that this compound maintained a favorable selectivity profile against ABL kinase while effectively inhibiting c-KIT. This selectivity is crucial for targeting specific cancer pathways without affecting normal cellular functions .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The target compound’s pyrimidine ring is substituted with a pyrrolidin-1-yl group, a 5-membered secondary amine. Structural analogs with alternative amine substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituent on Pyrimidine (Position 2) Molecular Formula Molecular Weight Key Differences Reference
Target Compound Pyrrolidin-1-yl C₁₉H₂₁FN₄O₂ 380.40 Baseline for comparison.
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 4-Methylpiperidin-1-yl C₂₀H₂₄FN₄O₂ 394.43 6-membered piperidine ring with a methyl group; increased lipophilicity.
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}acetamide 1,2,3,4-Tetrahydroisoquinolin-2-yl C₂₃H₂₃FN₄O₂ 422.46 Bulky bicyclic substituent; potential for enhanced target binding affinity.
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Piperidin-1-yl C₁₉H₂₃ClN₄O₂ 374.87 Chlorine substituent on phenyl; piperidine instead of pyrrolidine.

Key Observations :

  • Replacement with 4-methylpiperidin-1-yl () introduces a larger, more lipophilic substituent, which may alter membrane permeability and metabolic stability .
  • The tetrahydroisoquinolin-2-yl analog () shows a significant increase in molecular weight (+42.06 Da), which could impact pharmacokinetics but may enhance selectivity for certain targets .

Variations in the Aryl Acetamide Group

The 5-fluoro-2-methylphenyl group in the target compound is critical for its activity. Substitutions on the phenyl ring or acetamide nitrogen modulate electronic properties and binding:

Compound Name Aryl Group Substitution Molecular Formula Key Functional Impact Reference
Target Compound 5-Fluoro-2-methylphenyl C₁₉H₂₁FN₄O₂ Fluorine enhances electronegativity; methyl improves steric shielding.
N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide 4-Chlorophenyl C₁₈H₂₀ClN₄O₂ Chlorine increases hydrophobicity; altered metabolic stability.
N-[(2,3-dimethoxyphenyl)methyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2,3-Dimethoxybenzyl C₂₂H₂₈N₄O₄ Methoxy groups enhance solubility but may reduce cell permeability.

Key Observations :

  • The 5-fluoro substituent in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, prolonging half-life .
  • Chlorine substitution () increases molecular weight and lipophilicity, which may enhance tissue penetration but risks off-target interactions .

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